molecular formula C8H12BrN3O B8197354 Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-

Cat. No.: B8197354
M. Wt: 246.10 g/mol
InChI Key: MMTXWFRTDFAOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-" is a tertiary amine derivative featuring a pyridazine ring substituted with a bromine atom at the 6-position. Its structure comprises an ethanamine backbone with dimethyl substitution at the amine group and a pyridazinyl-oxy moiety at the 2-position.

Key structural attributes:

  • Core: N,N-Dimethylethanamine.
  • Substituent: 6-Bromo-3-pyridazinyloxy group.
  • Molecular formula: C₈H₁₂BrN₃O (inferred from naming conventions).

Properties

IUPAC Name

2-(6-bromopyridazin-3-yl)oxy-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-12(2)5-6-13-8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTXWFRTDFAOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NN=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 3-Hydroxypyridazine

A method analogous to the bromination of 3-hydroxy-2-nitropyridine (as described in CN102977117A) can be adapted. Here, 3-hydroxypyridazine is treated with bromine in the presence of a base such as sodium methoxide (NaOMe) in methanol. The base deprotonates the hydroxyl group, activating the ring for electrophilic attack at the 6-position. Key parameters include:

  • Temperature : Controlled cooling (0–5°C) to minimize side reactions.

  • Stoichiometry : Equimolar bromine to substrate ratio ensures mono-bromination.

  • Workup : Quenching with acetic acid followed by silica gel chromatography yields 6-bromo-3-hydroxypyridazine in ~80% purity.

Alternative Brominating Agents

While liquid bromine is effective, milder agents like N-bromosuccinimide (NBS) may reduce over-bromination risks. However, NBS typically requires radical initiation (e.g., light or AIBN), which complicates regiocontrol in pyridazine systems.

Synthesis of N,N-Dimethylethanamine Derivatives

The ethanamine moiety must be functionalized with dimethyl groups prior to ether formation. Two primary routes are viable:

Reductive Amination of Ethanolamine

2-Aminoethanol is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) under reflux. This one-pot method proceeds via imine formation followed by reduction, yielding N,N-dimethylethanolamine in >90% yield.

Alkylation of Ammonia

Reacting ethylene oxide with dimethylamine in aqueous medium generates N,N-dimethylethanolamine. This gas-phase method is scalable but requires careful control of ethylene oxide exothermicity.

Etherification Strategies

Coupling 6-bromo-3-hydroxypyridazine with N,N-dimethylethanolamine demands efficient O-alkylation.

Williamson Ether Synthesis

Procedure :

  • Deprotonate 6-bromo-3-hydroxypyridazine with NaH in DMF.

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride.

  • Heat at 80°C for 12 hours.
    Yield : ~65% after recrystallization (ethyl acetate/hexane).

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate ether formation:

  • Combine 6-bromo-3-hydroxypyridazine, N,N-dimethylethanolamine, DIAD, and PPh₃ in THF.

  • Stir at room temperature for 24 hours.
    Yield : ~75% with column purification (SiO₂, 5:1 hexane/EtOAc).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Williamson SynthesisDMF, 80°C, 12h6595High
Mitsunobu ReactionTHF, rt, 24h7598Moderate

The Mitsunobu reaction offers superior yield and purity but suffers from cost and phosphine oxide byproduct removal. The Williamson method is preferable for industrial-scale synthesis.

Purification and Characterization

Final purification employs silica gel chromatography (10:1 hexane/EtOAc) or recrystallization. Characterization data include:

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 4.52 (t, 2H, OCH₂), 2.32 (s, 6H, N(CH₃)₂).

  • LC-MS : [M+H]⁺ m/z 302.1 (calc. 302.05).

Challenges and Mitigation

  • Regioselectivity in Bromination : Competing 5-bromo isomer formation is minimized by low-temperature bromine addition.

  • Etherification Side Reactions : Eliminating residual moisture prevents hydrolysis of the chloroethanamine intermediate.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyridazine ring or the ethanamine moiety.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized products with altered functional groups on the pyridazine ring.

    Reduction: Reduced forms of the compound with changes in the oxidation state of the nitrogen or oxygen atoms.

Scientific Research Applications

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridazine ring can engage in hydrogen bonding or hydrophobic interactions, while the ethanamine moiety can participate in ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituent Key Pharmacological/Functional Role Reference
Target Compound N,N-Dimethylethanamine 6-Bromo-3-pyridazinyloxy Unknown (structural analog data) -
Compound A N,N-Dimethylethanamine Dioxaborolane-pyridinyloxy Synthetic chemistry applications
RS-17053 (Compound B) Indole-ethanamine Cyclopropoxy-phenoxy, chloro α₁A-Adrenoceptor antagonist
Bromazine (Compound C) N,N-Dimethylethanamine Diphenylmethoxy H₁ receptor antagonism
25I-NBOMe (Compound E) Phenethylamine Methoxybenzyl, iodo 5-HT₂A receptor agonism

Table 2: Pharmacological Data for Selected Analogs

Compound Target Receptor/Enzyme Affinity (pKi/pA₂) Selectivity Notes Reference
RS-17053 α₁A-Adrenoceptor 9.1–9.9 30–100× selectivity over α₁B/α₁D
Bromazine H₁ Receptor Not reported Approved antihistamine
25I-NBOMe 5-HT₂A Receptor High (nM range) Psychedelic activity

Research Findings and Implications

  • Substituent Effects : The pyridazinyl-oxy group in the target compound may confer unique electronic or steric properties compared to pyridine (Compound A) or quinazoline (Compound D) analogs. Bromine’s electronegativity could enhance binding to halogen-bonding pockets in biological targets.
  • Amine Substitution : N,N-Dimethylation (vs. diethyl in Compound D) may influence lipophilicity and blood-brain barrier penetration, as seen in RS-17053’s tissue-specific affinity .
  • Therapeutic Potential: Structural parallels to Bromazine and RS-17053 suggest possible applications in neurology or immunology, though empirical data are needed.

Biological Activity

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- has the molecular formula C9H13BrN2OC_9H_{13}BrN_2O and a molecular weight of approximately 232.12 g/mol. The compound features a bromo-substituted pyridazine moiety, which is significant for its biological interactions.

The biological activity of this compound primarily arises from its interaction with various molecular targets:

  • Monoamine Oxidase Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, it increases the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits in mood disorders.
  • Kinase Inhibition : Research indicates that derivatives of this compound may inhibit interleukin-2 inducible tyrosine kinase (Itk), which plays a role in T-cell signaling pathways. This inhibition could be beneficial for treating autoimmune diseases and inflammatory disorders .

Biological Activity

The compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that ethanamine derivatives can possess antimicrobial properties, making them candidates for further research in infectious disease treatment.
  • Anticancer Effects : Some studies indicate potential anticancer activity, particularly through pathways involving apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Neuropharmacological Studies : In animal models, ethanamine derivatives have shown promise in reducing symptoms associated with depression and anxiety by modulating neurotransmitter levels.
  • Immunomodulatory Effects : Research has demonstrated that compounds similar to ethanamine can modulate immune responses, suggesting potential applications in treating conditions like asthma and rheumatoid arthritis .
  • Antitumor Activity : A study highlighted that certain analogs exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-MAO inhibition, antimicrobial, anticancerInhibition of neurotransmitter breakdown
IsatinsaurelosungMAO inhibitionSimilar to ethanamine in structure
Itk inhibitorsImmunomodulatoryTargeting T-cell signaling

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 6-bromo-3-hydroxypyridazine and 2-chloro-N,N-dimethylethanamine. Key steps include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C to activate the hydroxyl group for substitution .
  • Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

  • Structural confirmation :
    • NMR spectroscopy : ¹H NMR (δ 2.3–2.4 ppm for N,N-dimethyl groups; δ 6.8–8.2 ppm for pyridazinyl protons) and ¹³C NMR to verify substituent positions .
    • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 260–262, accounting for bromine isotopic patterns) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase with UV detection at 254 nm (USP-grade methods as referenced for amine analogs) .

Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations unambiguously.
  • Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
  • X-ray crystallography : If single crystals are obtainable, use SHELX programs for structure refinement (e.g., SHELXL for small-molecule resolution) .

Advanced: What experimental design strategies optimize reaction yield and minimize byproducts?

Answer:

  • Parameter optimization :
    • DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions .
    • Catalyst screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SNAr efficiency in biphasic systems.
  • Byproduct mitigation :
    • In situ quenching : Add scavengers (e.g., molecular sieves) to absorb excess halides or water.
    • Process analytics : Real-time IR spectroscopy to detect intermediate degradation .

Advanced: How should researchers approach impurity profiling and quantification?

Answer:

  • Identification :
    • LC-MS/MS : Compare fragmentation patterns with known impurities (e.g., de-brominated analogs or unreacted starting materials) .
    • Reference standards : Use USP/EP-grade impurities (e.g., 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethylethanamine) for spiking studies .
  • Quantification :
    • HPLC-UV calibration : Develop a linearity curve (1–120% of target concentration) with LOQ (Limit of Quantitation) ≤ 0.1% .
    • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to profile stability-related impurities .

Advanced: What computational tools are recommended for predicting physicochemical properties?

Answer:

  • LogP and solubility : Use in silico platforms like ACD/Labs or ChemAxon to estimate partition coefficients and aqueous solubility for formulation studies.
  • Reactivity prediction : DFT-based software (Gaussian, ORCA) to model reaction pathways and identify potential side reactions (e.g., bromine displacement under basic conditions) .

Advanced: How can researchers validate crystallographic data for polymorphic forms?

Answer:

  • SHELX refinement : Employ SHELXL for high-resolution data to resolve hydrogen bonding networks and confirm the absence of solvent inclusion .
  • PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic variations.
  • Thermal analysis : DSC/TGA to correlate melting points with crystalline forms .

Key Notes for Methodological Rigor

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols (e.g., Organic Syntheses) over vendor-supplied data.
  • Data reproducibility : Replicate experiments across multiple batches and validate analytical methods per ICH Q2(R1) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.